2-(Trifluoromethyl)quinoline-4-carbonitrile
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Overview
Description
2-(Trifluoromethyl)quinoline-4-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method involves the use of anthranilic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.
Substitution: Substitution reactions, such as the Suzuki–Miyaura cross-coupling reaction, can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
2-(Trifluoromethyl)quinoline-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: It is investigated for its therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer.
Industry: The compound is used in the production of various materials and chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways . The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Trifluoromethyl)quinoline-4-carbonitrile is unique due to its specific trifluoromethyl and carbonitrile functional groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a promising candidate for drug development.
Properties
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPAVLXWCPOQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719866 |
Source
|
Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-26-8 |
Source
|
Record name | 2-(Trifluoromethyl)quinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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